Benzenetellurinic acid
Description
Structure
2D Structure
Properties
CAS No. |
68961-54-6 |
|---|---|
Molecular Formula |
C6H6O2Te |
Molecular Weight |
237.7 g/mol |
IUPAC Name |
benzenetellurinic acid |
InChI |
InChI=1S/C6H6O2Te/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) |
InChI Key |
YTFHDSATAJKWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te](=O)O |
Origin of Product |
United States |
Mechanistic Investigations of Benzenetellurinic Acid Reactivity
Oxidative Reaction Pathways Mediated by Benzenetellurinic Acid
This compound engages in several oxidative reaction pathways, targeting soft nucleophiles like sulfur and phosphorus centers, as well as other functional groups. The active oxidizing species is often considered to be the tellurinic anhydride (B1165640), which can form from the acid under reaction conditions nih.gov. These reactions typically involve the reduction of the Te(IV) center to a Te(II) species, which can then be reoxidized in catalytic cycles.
The utility of this compound as an oxidant is highlighted by its broad substrate scope and the chemoselectivity it displays. It can selectively oxidize certain functional groups while leaving others, such as alcohols and amines, unaffected nih.gov.
This compound and related telluroxides are proficient reagents for the oxidative coupling of thiols to disulfides nih.gov. This transformation is a fundamental process in both chemical and biological systems edubirdie.com. The reaction proceeds smoothly under mild conditions, converting a range of thiols to their corresponding disulfides. For instance, hydrophilic thiols and amino acids containing thiol groups, such as L-cysteine, are readily oxidized nih.gov. The general reaction involves the treatment of two equivalents of a thiol with the tellurium(IV) reagent, which is reduced to a telluride (Te(II)) in the process.
Organotellurium compounds can catalyze the aerobic oxidation of thiols, where a tellurone oligomer, formed from the reaction of a telluride with singlet oxygen, is proposed as the active oxidizing species nih.gov. This catalytic approach is advantageous as it can utilize air as the terminal oxidant.
Table 1: Oxidation of Various Thiol Compounds
| Thiol Substrate | Product | Reagent/Catalyst | Yield (%) |
|---|---|---|---|
| L-Cysteine | Cystine | Telluroxide | Good |
| Thiophenol | Diphenyl disulfide | Diaryl Telluride/O₂ | Excellent |
| Glutathione | Glutathione disulfide (GSSG) | Tellurium Catalyst/H₂O₂ | High |
The oxidation of phosphines to phosphine (B1218219) oxides is another key transformation mediated by organotellurium compounds nih.gov. Tertiary phosphines are readily converted to their corresponding oxides, a reaction that is often a byproduct in processes like the Wittig reaction but is synthetically useful in its own right nih.gov. Polystyrene-bound telluroxides have been shown to effectively promote the oxidation of phosphines nih.gov. The reaction is generally high-yielding and clean. This conversion is important for the synthesis of P-chiral tertiary phosphine oxides, which are valuable precursors to other chiral phosphorus compounds youtube.com.
Table 2: Oxidation of Phosphine Compounds
| Phosphine Substrate | Product | Reagent |
|---|---|---|
| Triphenylphosphine | Triphenylphosphine oxide | Polystyrene-bound telluroxide |
The oxidation of α-hydroxycarbonyl compounds, such as benzoin, to 1,2-dicarbonyl compounds like benzil, is a well-established oxidative transformation edubirdie.comlatech.eduscispace.comscribd.comresearchgate.net. This reaction involves the conversion of a secondary alcohol group adjacent to a carbonyl into a new carbonyl group. While this transformation is commonly achieved using various oxidizing agents such as nitric acid, copper(II) acetate, or air in the presence of a catalyst, specific studies detailing the use of this compound for this particular oxidative transformation of α-hydroxycarbonyl substrates were not prominently found in the surveyed literature. The general mechanism for such oxidations often involves the formation of an intermediate that facilitates the removal of two hydrogen atoms latech.edu.
Organotellurium compounds demonstrate notable chemoselectivity in the oxidation of sulfur-containing functional groups like thioamides and thioureas nih.gov. These substrates can be converted into their corresponding oxo-derivatives (amides and ureas) or undergo dehydrosulfurization to yield nitriles and cyanamides, respectively nih.gov. The outcome of the reaction can be influenced by the specific tellurium reagent used and the reaction conditions.
The conversion of a primary thioamide to a nitrile is a particularly useful transformation in organic synthesis. This reaction represents a dehydrosulfurization process, where the carbon-sulfur double bond is cleaved, and a carbon-nitrogen triple bond is formed.
Comprehensive Substrate Scope and Chemoselectivity Analysis
Chemoselective Conversions of Thioamides and Thioureas
Mechanistic Divergence Leading to Nitriles
The reaction of primary thioamides with oxidizing agents can lead to different products depending on the conditions. In the context of tellurium-mediated reactions, a mechanistic divergence has been observed. It has been reported that the oxidation of thioamides using a telluride catalyst can yield nitriles under anhydrous conditions, while the presence of water can lead to the formation of 1,2,4-thiadiazoles instead.
The direct conversion to nitriles involves a dehydrosulfurization pathway. While the precise mechanism with this compound is not detailed, analogous transformations using other reagents like iodine suggest a possible pathway nih.gov. The reaction likely proceeds through an initial interaction of the soft sulfur atom of the thioamide with the electrophilic oxidizing agent. This is followed by an elimination sequence that results in the loss of sulfur and the formation of the nitrile triple bond. The base, often triethylamine, facilitates the elimination steps nih.gov.
Formation of 1,2,4-Thiadiazole (B1232254) Derivatives
The synthesis of 1,2,4-thiadiazole derivatives is a significant area of research due to their wide range of biological activities. While numerous synthetic methods exist for the formation of the related 1,3,4-thiadiazole ring system, often involving the cyclization of thiosemicarbazide derivatives, the specific role and mechanism of this compound in the formation of 1,2,4-thiadiazoles are not extensively detailed in the available literature. General synthetic strategies for thiadiazoles often involve the reaction of thioamides or their precursors with various reagents. It is plausible that this compound could act as an oxidant in such transformations, facilitating the cyclization process. However, without specific research findings, any proposed mechanism would be purely speculative.
Oxidation and Cyclofunctionalization of Olefins
This compound and its derivatives have been explored as catalysts and reagents for the oxidation and cyclofunctionalization of olefins. These reactions are fundamental in organic synthesis, providing pathways to a variety of functionalized molecules. The reactivity of organotellurium compounds in these transformations is attributed to the ability of tellurium to exist in multiple oxidation states, primarily Te(II) and Te(IV).
In the context of olefin oxidation, organotellurium compounds can promote various transformations, including epoxidation. The proposed catalytic cycle often involves the in-situ formation of a pertellurinic acid species from the corresponding tellurinic acid and an oxidant like hydrogen peroxide. This highly reactive pertellurinic acid then reacts with the olefin to form the epoxide, regenerating the tellurinic acid for the next catalytic cycle nih.gov.
The vic-diacetoxylation of olefins is a powerful transformation that introduces two adjacent acetate groups across a double bond. While palladium-catalyzed methods are well-established for this reaction, the specific mechanistic details involving this compound are not well-documented in publicly available scientific literature. It is conceivable that a hypervalent tellurium(IV) species, formed from the reaction of this compound with an acetate source and an oxidant, could be the key intermediate. This intermediate could then react with the olefin in a manner analogous to other hypervalent iodine or metal-catalyzed processes.
A plausible, though not definitively proven, mechanistic pathway for the vic-diacetoxylation of olefins mediated by this compound involves an initial acetoxytelluration step. In this proposed step, a reactive tellurium(IV) species, such as an acetoxy telluronium derivative, would add across the olefin double bond. This would result in the formation of a β-acetoxyalkyltellurium intermediate. Subsequent nucleophilic displacement of the tellurium moiety by an acetate nucleophile, potentially through an SN2-type mechanism, would then yield the desired vic-diancetoxy product and a reduced tellurium(II) species. The tellurium(II) species would then need to be re-oxidized to the active tellurium(IV) state to complete a catalytic cycle. It is important to emphasize that this proposed mechanism is based on general principles of organotellurium chemistry and requires specific experimental validation in the context of this compound.
Mechanistic Aspects of Oxidative Deoximation Reactions
The regeneration of carbonyl compounds from oximes, known as deoximation, is a crucial transformation in synthetic organic chemistry, often utilized in protection-deprotection strategies. Oxidative deoximation offers an alternative to hydrolytic or reductive methods. While various reagents have been employed for this purpose, the specific mechanistic role of this compound in these reactions is not clearly elucidated in the available literature. It is hypothesized that this compound would act as an oxidizing agent, though the precise steps of electron transfer and bond cleavage remain to be investigated.
Elucidation of Reaction Intermediates
Understanding the structure and reactivity of reaction intermediates is fundamental to elucidating reaction mechanisms. In the context of this compound-mediated reactions, hypervalent tellurium(IV) adducts are considered to be key intermediates.
Hypervalent tellurium(IV) compounds, often referred to as telluranes, are species in which the tellurium atom has a formal oxidation state of +4 and exceeds the octet of electrons in its valence shell. These adducts are typically formed by the reaction of a tellurium(II) precursor with an oxidizing agent or by the reaction of a tellurium(IV) species with a nucleophile.
In the context of catalysis, a tellurinic acid like this compound can be considered a Te(IV) species. It can potentially form adducts with various ligands or substrates present in the reaction mixture. For instance, in the presence of an alcohol, an adduct could form through the nucleophilic addition of the alcohol to the tellurium center nih.gov. The characterization of these transient adducts is challenging but crucial for a complete understanding of the reaction mechanism. Spectroscopic techniques such as NMR, in conjunction with computational studies, are powerful tools for identifying and characterizing these intermediates. While the formation of such adducts is a general feature of organotellurium chemistry, specific, well-characterized examples directly derived from this compound within the catalytic cycles of the aforementioned reactions are not readily found in the surveyed literature.
Detection and Role of Benzenetellurenic Acid Derivatives
In the catalytic cycles involving organotellurium compounds, the interconversion between different oxidation states of tellurium is fundamental. Benzenetellurenic acid [PhTeOH] and its derivatives are key transient species in these cycles, although their direct detection can be challenging due to their high reactivity.
In the context of oxidations catalyzed by diaryl ditellurides, which are precursors to tellurinic acids, the formation of a tellurinic acid is a crucial step. This species is then believed to be in equilibrium with other tellurium species, including the corresponding tellurenic acid derivative. While direct spectroscopic observation of benzenetellurenic acid in these systems is scarce, its role is often inferred from trapping experiments and kinetic studies. For instance, in the presence of a suitable substrate, the tellurinic acid can be reduced, presumably via the transient tellurenic acid, to regenerate the active catalyst.
The catalytic cycle for the activation of hydrogen peroxide by diaryl ditellurides provides a well-studied example where the intermediacy of tellurinic and potentially tellurenic acids is proposed. The cycle can be summarized as follows:
Oxidation: The diaryl ditelluride is oxidized by H₂O₂ to the corresponding this compound.
Equilibrium: The this compound can exist in equilibrium with its anhydride and benzenetellurenic acid derivatives.
Reaction with Substrate: The active tellurium species reacts with the substrate, leading to its oxidation and the reduction of the tellurium center.
Regeneration: The reduced tellurium species is then re-oxidized by H₂O₂ to continue the catalytic cycle.
| Intermediate | Proposed Role | Detection Method |
|---|---|---|
| This compound | Key oxidized form of the catalyst | Inferred from kinetic data and trapping experiments |
| Benzenetellurenic acid derivative | Transient reactive species | Indirectly through product analysis and mechanistic rationale |
| Diaryl ditelluride | Pre-catalyst and reduced form | Directly observable starting material and product |
Investigation of Radical Intermediates
The antioxidant properties of organotellurium compounds, including this compound, strongly suggest the involvement of radical intermediates in their reaction mechanisms. These compounds are known to act as mimics of the antioxidant enzyme glutathione peroxidase, which functions by scavenging reactive oxygen species (ROS) through a redox cycle.
While direct spectroscopic evidence, such as from Electron Paramagnetic Resonance (EPR) studies, for radical intermediates in reactions of this compound is not extensively documented in the literature, their participation is inferred from several lines of indirect evidence:
Radical Scavenging Activity: this compound and related compounds have been shown to inhibit lipid peroxidation and other radical-mediated processes. This activity is consistent with a mechanism involving the quenching of radical species.
Product Analysis: The formation of products arising from radical coupling or rearrangement reactions can indicate the presence of radical intermediates.
Computational Studies: Theoretical calculations on related organoselenium and organotellurium compounds have supported the feasibility of radical pathways in their antioxidant mechanisms.
A plausible mechanism for the radical scavenging activity of this compound involves the homolytic cleavage of the Te-O or O-H bonds, or reaction with a radical species to form a telluryl radical (PhTe(O)•). This telluryl radical can then participate in further radical chain reactions, ultimately leading to non-radical products.
| Type of Evidence | Observation | Implication for this compound |
|---|---|---|
| Antioxidant Activity | Inhibition of radical-induced oxidation | Suggests interaction with and scavenging of radical species |
| Glutathione Peroxidase Mimicry | Catalytic reduction of peroxides | Implies a redox cycle that can proceed through one-electron (radical) steps |
| Theoretical Calculations | Low bond dissociation energies for Te-O/O-H bonds | Supports the feasibility of homolytic bond cleavage to form radicals |
Stereoelectronic Effects on Reactivity: Influence of the Ligand Environment
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, play a significant role in the chemistry of this compound. The tellurium atom in this compound possesses a lone pair of electrons and is coordinated to both oxygen and a phenyl group. The nature of the substituents on the phenyl ring can significantly impact the electronic properties of the tellurium center and, consequently, its reactivity.
The reactivity of this compound is influenced by both inductive and resonance effects of the substituents on the aromatic ring. Electron-donating groups (EDGs) on the phenyl ring increase the electron density at the tellurium center. This can enhance the nucleophilicity of the tellurium atom and facilitate its oxidation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the tellurium center, making it more electrophilic and potentially more susceptible to nucleophilic attack.
These stereoelectronic effects are evident in the catalytic activity of diaryl ditellurides, the precursors to tellurinic acids. Studies have shown that the rate of oxidation of the ditelluride and the subsequent reactivity of the resulting tellurinic acid are dependent on the electronic nature of the aryl substituents.
| Substituent Type | Effect on Tellurium Center | Predicted Effect on Reactivity |
|---|---|---|
| Electron-Donating Group (e.g., -OCH₃) | Increases electron density | Enhances nucleophilicity and rate of oxidation |
| Electron-Withdrawing Group (e.g., -NO₂) | Decreases electron density | Enhances electrophilicity and susceptibility to nucleophilic attack |
Non-Oxidative Reactions: Pathways Leading to Ditellurides
While this compound is primarily known for its role in oxidative catalysis, it can also undergo non-oxidative reactions, most notably its conversion to diphenyl ditelluride. This transformation typically involves a reduction of the tellurium(IV) center in the tellurinic acid to the tellurium(I) state in the ditelluride.
A common pathway for this reduction is the reaction of this compound with a suitable reducing agent, such as a thiol. The reaction is thought to proceed through the formation of a tellurenyl sulfide intermediate, which can then undergo further reaction to yield the ditelluride and the corresponding disulfide.
2 PhTe(O)OH + 6 RSH → PhTeTePh + 3 RSSR + 4 H₂O
This reaction is of significant importance in biological systems, where the interaction of organotellurium compounds with endogenous thiols like glutathione can lead to the formation of ditellurides and modulate cellular redox signaling. The rate of this reaction is dependent on the nature of the thiol, with more nucleophilic thiols generally reacting faster.
Acid-Promoted Reaction Mechanisms
In the presence of acid, the reactivity of this compound can be significantly altered. Protonation of one of the oxygen atoms of the tellurinic acid can occur, leading to the formation of a more reactive species. This protonation enhances the electrophilicity of the tellurium center, making it more susceptible to nucleophilic attack.
Acid catalysis is a common feature in many reactions involving organotellurium compounds. For instance, in the acid-catalyzed oxidation of substrates by telluroxides (which can be formed from tellurinic acids), protonation of the telluroxide oxygen is a key step in activating the oxidant.
The general mechanism for an acid-promoted reaction of this compound can be envisioned as follows:
Protonation: The tellurinic acid is protonated by an acid catalyst. PhTe(O)OH + H⁺ ⇌ [PhTe(O)OH₂]⁺
Nucleophilic Attack: A nucleophile attacks the activated tellurium center, leading to the displacement of water. [PhTe(O)OH₂]⁺ + Nu⁻ → PhTe(O)Nu + H₂O
Further Reaction: The resulting intermediate can then undergo further transformations depending on the nature of the nucleophile and the reaction conditions.
This acid-promoted activation is a general principle in organic chemistry and is applicable to the reactions of this compound, enhancing its utility in various synthetic transformations.
Applications of Benzenetellurinic Acid in Advanced Organic Synthesis
Catalytic Oxidation Methodologies
The utility of organotellurium compounds in oxidation reactions has been recognized for decades. However, recent advancements have focused on overcoming the limitations of early stoichiometric processes by developing efficient catalytic and recyclable systems, marking a significant step towards greener and more sustainable chemical transformations.
Historically, the application of organotellurium compounds, such as telluroxides, as oxidizing agents required their use in stoichiometric amounts. nih.govacs.org This approach, while effective, generated significant amounts of tellurium-containing byproducts, complicating product purification and raising environmental and economic concerns. acs.orgmdpi.com The transformation of thiols to disulfides is a classic example where stoichiometric organotellurium reagents were initially employed. mdpi.com
Table 1: Comparison of Stoichiometric vs. Catalytic Oxidation using Organotellurium Reagents
| Feature | Stoichiometric Process | Catalytic Process |
|---|---|---|
| Reagent Loading | ≥ 100 mol% | 0.1 - 20 mol% |
| Byproduct Generation | High (stoichiometric Te waste) | Low (catalyst is regenerated) |
| Terminal Oxidant | Not required | Required (e.g., H₂, O₂, O₂) |
| Economic Viability | Lower | Higher |
| Environmental Impact | Higher | Lower |
A key challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture for reuse. To address this, significant research has been directed towards the development of recyclable catalytic systems by immobilizing the active tellurium species onto solid supports or into biphasic systems.
One successful strategy involves the use of ionic liquids (ILs) as a support medium. An ionic liquid-supported diphenyl telluride has been synthesized and shown to be a highly efficient and recyclable catalyst for the aerobic oxidation of various thiols to disulfides under photosensitized conditions. mdpi.com The catalyst, dissolved in the ionic liquid phase, can be easily separated from the product by simple extraction with an organic solvent like diethyl ether. The catalyst-containing ionic liquid phase can then be reused for multiple consecutive runs without a significant loss of catalytic activity. mdpi.com
Another approach involves anchoring tellurium species to polymer resins. It was noted that while discrete arenetellurinic acids were inactive as catalysts for the epoxidation of alkenes, likely due to the formation of inactive anhydride (B1165640) dimers, polymer-supported tellurinic acids demonstrated significant catalytic activity. acs.org This highlights how immobilization can prevent catalyst deactivation pathways and enhance reactivity, in addition to facilitating recyclability.
Table 2: Recyclability of Ionic Liquid-Supported Diphenyl Telluride in the Oxidation of Thiophenol
| Catalytic Run | Yield of Diphenyl Disulfide (%) |
|---|---|
| 1st | 100 |
| 2nd | 99 |
| 3rd | 99 |
| 4th | 98 |
| 5th | 97 |
Data sourced from a study on recyclable organotellurium catalysts. mdpi.com
Strategies for Asymmetric Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance, particularly in the pharmaceutical industry. While organotellurium chemistry has been explored in this context, the development of highly enantioselective transformations remains a challenging yet promising area of research.
The direct application of chiral benzenetellurinic acid analogues for the highly enantioselective transformation of alcohols and carboxylic acids is not yet extensively documented. Early studies indicated that telluroxides, which are key intermediates in oxidations catalyzed by tellurinic acids, were ineffective for the oxidation of alcohols. nih.gov However, later research demonstrated that bulky telluroxides can indeed catalyze the photooxidation of alcohols to the corresponding carbonyl compounds. nih.gov
More significant progress in asymmetric catalysis using tellurium has been achieved by incorporating chiral auxiliaries into the catalyst structure. For example, an organotellurium catalyst featuring a chiral quinine (B1679958) auxiliary has been developed for the highly enantioselective seleno-Michael addition to enones. chemrxiv.orgchemrxiv.org This system achieves excellent yields and high enantiomeric excess (ee) for a broad range of substrates, demonstrating the potential of chiral organotellurium compounds in asymmetric catalysis. chemrxiv.org While this specific reaction does not involve alcohols or carboxylic acids as primary substrates, it establishes a crucial proof-of-concept for tellurium-empowered asymmetric catalysis. The principles demonstrated, involving non-bonded interactions between the tellurium center and the substrate, could potentially be extended to other transformations, including those involving alcohols and carboxylic acids. chemrxiv.orgchemrxiv.org
Table 3: Enantioselective Seleno-Michael Addition Catalyzed by a Chiral Organotellurium Compound
| Enone Substrate (R) | Selenol Substrate (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Phenyl | Phenyl | 95 | 99 |
| 4-Methylphenyl | Phenyl | 92 | 98 |
| 4-Methoxyphenyl | Phenyl | 90 | 99 |
| 4-Chlorophenyl | Phenyl | 94 | 98 |
| Phenyl | 4-Chlorophenyl | 92 | 98 |
| Phenyl | 2-Naphthyl | 90 | 96 |
Data adapted from a study on tellurium-catalyzed enantioselective reactions. chemrxiv.org
Role as an Electrophilic Reagent in Complex Cyclization Strategies
Organotellurium(IV) species, such as aryltellurium trichlorides derived from the reaction of arenes with tellurium tetrachloride, are effective electrophiles. wikipedia.org This electrophilicity can be harnessed to initiate intramolecular cyclization reactions, providing a powerful tool for the synthesis of various tellurium-containing heterocycles. This compound can act as a precursor to these electrophilic Te(IV) species under appropriate reaction conditions.
This strategy has been successfully applied to the synthesis of tellurium-bridged aromatic systems. For instance, a versatile method for constructing benzo[b]tellurophenes involves the sequential electrophilic telluration of carbon-zinc and carbon-hydrogen bonds using tellurium(IV) chlorides. nih.gov The process starts with an electrophilic attack by the Te(IV) reagent, followed by an intramolecular cyclization step. nih.gov Similarly, the electrophilic intramolecular cyclization of terminally substituted allyl and propargyl thioethers has been used to synthesize condensed thienopyrimidine derivatives containing a tellurium atom in the newly formed ring. researchgate.net These reactions proceed via the attack of the internal nucleophile (the sulfur atom of the thioether) onto the alkene or alkyne activated by the electrophilic tellurium species, followed by ring closure. researchgate.netutexas.edu
Table 4: Examples of Electrophilic Cyclization Initiated by Tellurium(IV) Reagents
| Starting Material | Tellurium Reagent | Product Type |
|---|---|---|
| 2-(Alkynyl)aryl-zinc compound | TeCl₄ | Benzo[b]tellurophene |
| Olefinic carbamate | Te(IV) species | Telluro-pyrrolidine/piperidine |
| Allyl thienopyrimidine thioether | TeCl₄ | Dihydrotellurino[3,2-e]thieno[3,2-a]pyrimidine |
| Propargyl thienopyrimidine thioether | TeCl₄ | Tellurino[3,2-e]thieno[3,2-a]pyrimidine |
Achievement of Regioselectivity in Chemical Transformations
Regioselectivity refers to the control of the direction of a chemical reaction, favoring the formation of one constitutional isomer over another. This compound and related tellurium reagents have demonstrated the ability to control the regioselectivity of various transformations, particularly in electrophilic additions and cyclizations. wikipedia.orgdigitellinc.com
In the electrophilic cyclization of unsaturated substrates, the regioselectivity is often dictated by the substitution pattern of the double or triple bond, following Markovnikov-type principles. For example, in the tellurium-induced cyclization of terminally substituted allyl thioethers, the electrophilic tellurium species adds to the terminal carbon of the allyl group, leading to the formation of a six-membered ring (an exo cyclization) rather than a seven-membered ring. researchgate.net This predictable regioselectivity is crucial for the synthesis of well-defined heterocyclic structures.
Another clear example of regioselectivity is the direct tellurination of aromatic compounds. The reaction of an activated arene with tellurium tetrachloride typically results in the electrophilic substitution at the most nucleophilic position on the aromatic ring, often para to an activating group, to yield a single aryltellurium trichloride (B1173362) isomer. wikipedia.org This control over the position of C-Te bond formation is fundamental for the subsequent application of these organotellurium compounds in further synthetic steps.
Table 5: Regioselective Outcomes in Tellurium-Mediated Reactions
| Substrate | Reagent | Reaction Type | Major Product Regioisomer |
|---|---|---|---|
| Anisole | TeCl₄ | Electrophilic Aromatic Substitution | 4-Methoxyphenyltellurium trichloride |
| 1-Hexene | TeCl₄ / Cl₂ | Chloro-tellurination | 1-Chloro-2-(trichlorotelluro)hexane |
| 1,5-Hexadiene | Te(IV) species | Intramolecular Cyclization | Cyclopentylmethyl-tellurium derivative (exo cyclization) |
| Allyl thienopyrimidine thioether | TeCl₄ | Intramolecular Cyclization | 6-membered ring product (exo cyclization) |
Advanced Spectroscopic and Computational Probes in Benzenetellurinic Acid Research
Spectroscopic Characterization of Reaction Intermediates and Pathways
The dynamic nature of benzenetellurinic acid in chemical reactions necessitates the use of sophisticated spectroscopic techniques capable of detecting fleeting intermediates and monitoring bonding changes in real-time.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the identification of transient species in solution, including reaction intermediates and complexes involving this compound. As a soft ionization technique, ESI-MS is capable of transferring ions from solution to the gas phase with minimal fragmentation, allowing for the direct observation of non-covalent complexes and reactive intermediates. acs.org In the context of organotellurium chemistry, ESI-MS can be employed to study the formation of various species in solution.
Table 1: Potential ESI-MS Applications in this compound Research
| Application | Expected Observations | Significance |
| Reaction Monitoring | Detection of intermediates, such as complexes with oxidizing or reducing agents. | Provides mechanistic insights into catalytic cycles and reaction pathways. |
| Speciation Studies | Identification of different forms of this compound in solution (e.g., monomer, dimer, solvated species). | Helps to understand the behavior of the compound in different solvent systems. |
| Ligand Exchange Reactions | Observation of the displacement of ligands on the tellurium center. | Elucidates the coordination chemistry of this compound. |
It is important to note that in-source fragmentation can sometimes occur, leading to the observation of fragments that are not present in the original solution. nih.gov Careful optimization of ESI-MS parameters is therefore crucial for the accurate identification of transient species.
In-situ Infrared (IR) spectroscopy is an invaluable technique for monitoring chemical reactions in real-time, providing a "vibrational fingerprint" of the bonding changes that occur as reactants are converted to products. nih.gov By tracking the appearance and disappearance of characteristic IR absorption bands, researchers can gain mechanistic insights into reactions involving this compound. nih.gov
The Te=O and Te-O stretching vibrations in this compound and its derivatives are expected to appear in the fingerprint region of the IR spectrum. Changes in the position and intensity of these bands can indicate the formation of intermediates, such as peroxo-tellurium species or complexes with other reagents. While specific in-situ IR studies on this compound are not widely reported, the principles of this technique are broadly applicable to organotellurium chemistry.
Table 2: Characteristic Infrared Absorption Frequencies for Related Functional Groups
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |
| Te=O | 700 - 850 | Stretching |
| Te-O | 500 - 700 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
Note: These are general ranges and the exact positions of the absorption bands for this compound may vary depending on its specific environment and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic characterization of organotellurium compounds like this compound. ¹H and ¹³C NMR provide information about the organic framework of the molecule, while ¹²⁵Te NMR offers a direct probe of the tellurium center's electronic environment.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the protons of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the tellurinic acid group. oregonstate.edu Similarly, the ¹³C NMR spectrum will display signals for the carbon atoms of the phenyl ring, with the carbon atom directly bonded to the tellurium atom (ipso-carbon) exhibiting a characteristic chemical shift. uobasrah.edu.iq
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on data for related compounds)
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H (aromatic) | 7.0 - 8.5 | The exact shifts and coupling patterns will depend on the substitution pattern of the benzene ring. libretexts.org |
| ¹³C (aromatic) | 120 - 150 | The ipso-carbon is expected to be significantly deshielded. |
| ¹³C (ipso-carbon) | > 140 | The chemical shift is sensitive to the oxidation state and coordination environment of the tellurium atom. |
¹²⁵Te NMR Spectroscopy
The ¹²⁵Te nucleus is a spin-1/2 nucleus with a natural abundance of 7.07%, making it amenable to NMR studies. northwestern.edu ¹²⁵Te NMR spectroscopy is particularly sensitive to the oxidation state and coordination environment of the tellurium atom, with chemical shifts spanning a very wide range (over 5000 ppm). umanitoba.ca This sensitivity makes it an excellent tool for studying the electronic structure of this compound and its reaction intermediates. rsc.org
The chemical shift of the tellurium nucleus is influenced by both electron correlation and relativistic effects, making theoretical calculations a valuable aid in interpreting experimental spectra. umanitoba.ca For organotellurium compounds, the chemical shifts can be correlated with the nature of the substituents on the tellurium atom. rsc.org
Table 4: General ¹²⁵Te NMR Chemical Shift Ranges for Organotellurium Compounds
| Compound Class | Typical Chemical Shift Range (ppm) |
| Diorganotellurides (R₂Te) | 0 - 700 |
| Diorganoditellurides (R₂Te₂) | 300 - 600 |
| Organotellurium(IV) halides (RTeX₃) | 900 - 1300 |
| Telluroxides (R₂TeO) | 800 - 1100 |
Reference: Me₂Te at 0 ppm. northwestern.edu
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. pharmatutor.org For this compound, the absorption of UV or visible light can promote electrons from lower-energy molecular orbitals to higher-energy ones. The resulting spectrum provides information about the conjugated π-system of the benzene ring and electronic transitions involving the tellurium atom.
The primary electronic transitions observed in organic molecules are σ→σ, n→σ, π→π, and n→π transitions. youtube.com In this compound, the aromatic ring gives rise to π→π* transitions, which are typically observed in the UV region. libretexts.org The presence of the tellurium atom with its lone pairs of electrons and d-orbitals can introduce additional electronic transitions, potentially at longer wavelengths.
Table 5: Expected Electronic Transitions for this compound
| Transition | Involved Orbitals | Expected Wavelength Region |
| π → π | Bonding π-orbital of the benzene ring to an antibonding π-orbital. | Ultraviolet (< 300 nm) |
| n → π | Non-bonding orbital on the oxygen or tellurium atom to an antibonding π-orbital. | Ultraviolet or near-visible |
| Charge-transfer | Transitions involving the transfer of electron density between the phenyl ring and the tellurium atom. | Ultraviolet or visible |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. libretexts.org For this compound, Raman spectroscopy can be used to identify characteristic vibrational modes, particularly those that are weak or absent in the IR spectrum.
The selection rules for Raman spectroscopy differ from those of IR spectroscopy. Vibrational modes that involve a change in the polarizability of the molecule are Raman active. libretexts.org This often means that symmetric vibrations and vibrations of non-polar bonds give rise to strong Raman signals.
In the context of this compound, Raman spectroscopy would be particularly useful for probing the Te-O and Te=O symmetric stretching modes, as well as the vibrations of the benzene ring. nih.gov While specific Raman data for this compound is scarce, studies on related tellurite (B1196480) minerals have demonstrated the utility of Raman spectroscopy in identifying Te-O vibrational modes. nih.gov
Table 6: Expected Raman Shifts for this compound and Related Moieties
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Te=O Symmetric Stretch | 700 - 850 |
| Te-O Symmetric Stretch | 500 - 700 |
| Benzene Ring Breathing Mode | ~1000 |
| Aromatic C-H Stretch | 3000 - 3100 |
Note: These are estimated values based on general knowledge of vibrational spectroscopy and data from related compounds.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of a specific atom within a molecule. researchgate.net For this compound, Te K-edge or L-edge XAS can be used to probe the oxidation state, coordination number, and bond distances of the tellurium atom.
The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge is sensitive to the oxidation state, with higher oxidation states generally corresponding to higher edge energies. nih.gov
EXAFS: The EXAFS region contains information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. nih.gov
While XAS studies specifically on this compound are not widely reported, the technique has been successfully applied to various tellurium-containing materials to elucidate the local structure around the tellurium atoms. researchgate.net For instance, Te K-edge XANES can differentiate between different oxidation states of tellurium, such as Te(0), Te(IV), and Te(VI). researchgate.net
Table 7: Information Obtainable from XAS of this compound
| XAS Region | Information Provided | Significance |
| Te K-edge XANES | Oxidation state of tellurium. Coordination geometry (e.g., tetrahedral, octahedral). | Crucial for understanding redox processes and the geometry of reaction intermediates. |
| Te K-edge EXAFS | Te-O and Te-C bond distances. Coordination numbers. | Provides precise structural information about the local environment of the tellurium atom. |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable technique for the detection and characterization of paramagnetic species, including transient radical intermediates that may be formed during chemical reactions. In the context of organotellurium chemistry, ESR spectroscopy provides crucial insights into reaction mechanisms that may involve single-electron transfer steps, leading to the formation of tellurium-centered radicals.
While direct ESR studies on radical species derived from this compound are not extensively documented in the literature, research on related organotellurium compounds offers a clear precedent for the utility of this technique. For instance, the formation of organic tellurium-centered radicals (RTe•) has been successfully demonstrated through ESR spin trapping experiments. In these studies, unstable radicals are "trapped" by a spin trap molecule to form a more stable radical adduct that can be readily detected by ESR.
A notable example involves the detection of the phenyltellurium radical (PhTe•) during the hydrotelluration of alkenes and alkynes. The use of 3,5-dibromo-4-nitrosobenzenesulfonate (DBNBS) as a spin trap allowed for the identification of the resulting radical adduct. researchgate.net The EPR spectrum of this adduct was characterized by a triplet of triplets, arising from the interaction of the unpaired electron with one nitrogen and two equivalent hydrogen atoms. researchgate.net The g-value and hyperfine coupling constants are key parameters obtained from the ESR spectrum that help in identifying the radical species.
Table 1: Representative ESR Spectral Parameters for a Phenyltellurium Radical Adduct
| Parameter | Value | Description |
|---|---|---|
| g-value | 2.0060 | A dimensionless proportionality factor that is characteristic of the radical. |
| aN (G) | 21.6 | Hyperfine coupling constant for the nitrogen atom in the spin adduct. |
| aH (G) | 0.7 | Hyperfine coupling constant for the two equivalent hydrogen atoms in the spin adduct. |
(Data sourced from studies on phenyltellurium radicals generated in hydrotelluration reactions) researchgate.net
These findings strongly suggest that reactions involving this compound, particularly those under conditions that could promote homolytic bond cleavage or single-electron transfer, may generate analogous benzenetellurinyl radicals. ESR spectroscopy, coupled with spin trapping techniques, would be the primary method for detecting and characterizing such transient intermediates, thereby providing direct evidence for radical-mediated pathways.
Computational Chemistry for Mechanistic and Electronic Insights
Computational chemistry has become a powerful tool in modern chemical research, offering a window into the electronic structure, stability, and reactivity of molecules. For organotellurium compounds like this compound, where experimental studies can be challenging, computational methods provide invaluable information.
Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost, making it suitable for studying the complex reaction mechanisms often encountered in organocatalysis. researchgate.net For reactions involving this compound, DFT calculations can be employed to map out the potential energy surface, identifying the structures of reactants, products, intermediates, and, crucially, transition states.
Ab initio methods are a class of computational chemistry methods based on quantum mechanics that are not parameterized with experimental data. These methods, while often more computationally demanding than DFT, can provide highly accurate descriptions of the electronic structure of molecules. For a molecule like this compound, ab initio calculations can be used to precisely determine properties such as molecular orbital energies, electron distribution, and ionization potentials.
Understanding the electronic structure is fundamental to predicting a molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to act as an electron donor or acceptor. High-level ab initio calculations on related organotellurium compounds have been performed to understand their fundamental electronic properties, providing a framework for how such methods could be applied to this compound. researchgate.net
Reactions involving this compound may proceed through various transient intermediates. Theoretical methods are exceptionally well-suited to study the structure, bonding, and stability of these often short-lived species. Techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature of the chemical bonds within these intermediates, including the carbon-tellurium bond.
These analyses can reveal the degree of covalent and ionic character in the bonds and identify key stabilizing interactions. While specific theoretical studies on the intermediates of this compound reactions are sparse, the principles of such analyses are well-established and would be critical in rationalizing the observed reactivity and product distributions in its chemical transformations.
This compound and its derivatives have the potential to act as catalysts, where subtle non-covalent interactions can play a decisive role in the catalytic activity and selectivity. nih.govmdpi.com These interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, can influence the orientation of substrates in the catalyst's active site and stabilize the transition state of the reaction. nih.govnih.gov
Computational methods are essential for quantifying the strength and nature of these non-covalent interactions. nih.gov By modeling the catalyst-substrate complex, researchers can identify the specific interactions that are responsible for the observed catalytic outcomes. This understanding is crucial for the rational design of more efficient and selective organotellurium catalysts. The application of computational analysis to non-covalent interactions has been pivotal in advancing the field of organocatalysis, and similar approaches could be instrumental in harnessing the catalytic potential of this compound. nih.govmdpi.comnih.gov
Future Directions and Emerging Research Avenues
Development of Next-Generation Benzenetellurinic Acid Derivatives for Enhanced Reactivity
The catalytic efficacy of this compound is intrinsically linked to its molecular architecture. Future research will prioritize the rational design and synthesis of novel derivatives with tailored electronic and steric properties to unlock unprecedented reactivity and selectivity. Key strategies will involve the introduction of various substituents on the benzene (B151609) ring.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically incorporated to modulate the electrophilicity of the tellurium center, thereby influencing its interaction with substrates and oxidants. For instance, the introduction of strong EWGs is hypothesized to enhance the Lewis acidity of the tellurium atom, potentially accelerating catalytic turnovers in oxidation reactions. Conversely, strategically placed EDGs could enhance the nucleophilicity of the tellurium center in specific catalytic cycles.
The table below illustrates a hypothetical series of this compound derivatives and the projected impact of substituents on their reactivity profile.
| Derivative Name | Substituent (Position) | Projected Effect on Reactivity | Potential Application |
| 4-Nitrothis compound | -NO2 (para) | Increased electrophilicity of Te | Enhanced oxidation catalysis |
| 4-Methoxythis compound | -OCH3 (para) | Increased nucleophilicity of Te | Novel reductive catalysis |
| 2,4,6-Trimethylthis compound | -CH3 (ortho, para) | Increased steric hindrance, altered solubility | Shape-selective catalysis |
| Pentafluorothis compound | -F (all positions) | Significant increase in electrophilicity | Catalysis of challenging oxidations |
Exploration of Novel Catalytic Cycles and Process Intensification
Moving beyond established oxidation catalysis, a significant research thrust will be the exploration of entirely new catalytic cycles that harness the unique redox chemistry of this compound. This includes venturing into areas such as C-H functionalization, cross-coupling reactions, and photoredox catalysis, where the Te(II)/Te(IV) couple can be exploited in novel ways. A critical aspect of this exploration will be the in-situ generation of highly reactive tellurium species from stable this compound precursors.
Concurrently, the principles of process intensification will be applied to reactions catalyzed by this compound to enhance efficiency, safety, and sustainability. The use of microreactors and continuous flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. The high surface-area-to-volume ratio in these systems can lead to dramatically accelerated reaction rates and improved product yields.
Future research will focus on developing immobilized this compound catalysts on solid supports or in polymeric matrices. This approach not only facilitates catalyst separation and recycling, a key tenet of green chemistry, but also enhances catalyst stability and longevity.
Mechanistic Refinement through Integrated Experimental and Computational Methodologies
A deep and nuanced understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts and processes. The future of mechanistic studies in this compound catalysis lies in a synergistic approach that integrates advanced experimental techniques with sophisticated computational modeling.
In-situ spectroscopic methods, such as NMR, Raman, and X-ray absorption spectroscopy, will be instrumental in identifying and characterizing transient intermediates within the catalytic cycle. Kinetic studies, including isotope labeling experiments, will provide crucial data on rate-determining steps and the influence of various reaction parameters. It has been noted that discrete arenetellurinic acids can be inactive in some catalytic processes due to the formation of less reactive tellurinic acid anhydrides, a phenomenon that warrants further mechanistic investigation. acs.org
Complementing these experimental efforts, Density Functional Theory (DFT) calculations will provide invaluable insights into the electronic structure of reactants, intermediates, and transition states. Computational modeling can be used to map out entire potential energy surfaces of catalytic cycles, predict the feasibility of proposed mechanisms, and guide the design of new derivatives with optimized catalytic performance. This integrated approach will be crucial for resolving long-standing questions about the nature of the active catalytic species and the elementary steps involved in various transformations.
Sustainable Synthesis and Application of Tellurium-Based Reagents
The long-term viability of this compound and other tellurium-based reagents is contingent upon the development of sustainable synthetic methodologies and a commitment to green chemistry principles. Future research will focus on minimizing the environmental impact associated with the production and use of these compounds.
A key goal is the development of synthetic routes that start from elemental tellurium or readily available inorganic tellurium compounds, thereby avoiding the use of hazardous and atom-uneconomical organometallic precursors. The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, and the development of solvent-free reaction conditions will be prioritized.
Furthermore, the design of recyclable catalytic systems is a cornerstone of sustainable chemistry. As mentioned previously, the immobilization of this compound on solid supports is a promising strategy. Another avenue of exploration is the use of phase-separable catalysts, such as those tagged with fluorous or ionic liquid-philic ponytails, which allow for easy recovery and reuse. The development of efficient methods for the recovery and recycling of tellurium from spent catalysts and reaction mixtures will also be a critical area of focus to ensure the responsible stewardship of this relatively rare element.
The table below summarizes key research goals for the sustainable use of this compound.
| Research Area | Key Objectives | Expected Impact |
| Sustainable Synthesis | - Develop synthetic routes from elemental Te- Utilize green solvents or solvent-free conditions- Improve atom economy | - Reduced environmental footprint of synthesis- Lower costs and increased accessibility |
| Catalyst Recycling | - Immobilize on solid supports- Develop phase-separable catalysts- Design efficient Te recovery processes | - Minimized catalyst waste- Enhanced economic viability- Conservation of tellurium resources |
| Green Applications | - Employ in environmentally benign transformations- Replace stoichiometric toxic reagents- Integrate into multi-catalytic green processes | - Development of cleaner chemical processes- Reduction of hazardous waste generation |
By focusing on these future directions, the scientific community can unlock the full potential of this compound, transforming it into a powerful and sustainable tool for a wide range of chemical transformations.
Q & A
Q. What are the established synthetic routes for Benzenetellurinic acid, and how can researchers optimize yields while minimizing side products?
- Methodological Answer : To synthesize this compound, start with tellurium-containing precursors (e.g., aryl tellurides) and oxidize them under controlled acidic conditions. Optimization involves systematic variation of reaction parameters (temperature, solvent polarity, and stoichiometry) to maximize yield. Monitor side products via thin-layer chromatography (TLC) and purify intermediates using column chromatography. For reproducibility, document all steps in detail, including reagent purity and equipment calibration . Yield improvements may require iterative testing of alternative oxidizing agents (e.g., H₂O₂ vs. HNO₃) and stabilization of intermediates at low temperatures.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the aromatic proton environment and tellurium coordination. X-ray crystallography is critical for resolving molecular geometry, but ensure crystal quality by optimizing slow evaporation conditions. Common pitfalls include:
- Overlooking tellurium’s quadrupolar splitting in NMR spectra, which may obscure peak assignments.
- Misinterpreting hydrogen bonding in crystallographic data due to solvent interactions.
Validate results against computational models (e.g., density functional theory) to cross-check bond lengths and angles .
Advanced Research Questions
Q. How should researchers design experiments to investigate the catalytic mechanisms of this compound in organic transformations?
- Methodological Answer : Employ kinetic studies (e.g., rate measurements under varying substrate concentrations) and isotopic labeling (e.g., deuterated substrates) to trace reaction pathways. Use in situ Fourier-transform infrared (FTIR) spectroscopy to detect transient intermediates. For mechanistic clarity:
Q. What strategies can be employed to reconcile contradictory reports on the stability of this compound under different environmental conditions?
- Methodological Answer : Perform meta-analysis of existing data to identify variables causing discrepancies (e.g., oxygen exposure, humidity). Design a standardized stability protocol:
- Test degradation kinetics in inert (N₂) vs. aerobic atmospheres using high-performance liquid chromatography (HPLC).
- Quantify hydrolysis products via mass spectrometry under controlled pH and temperature.
Address contradictions by publishing raw datasets and experimental conditions transparently, enabling cross-lab validation .
Q. How can advanced computational modeling complement experimental studies of this compound’s electronic properties?
- Methodological Answer : Combine density functional theory (DFT) with spectroscopic data to predict redox behavior and frontier molecular orbitals. Key steps include:
- Calibrate computational models using experimental UV-Vis and cyclic voltammetry results.
- Simulate solvent effects (e.g., polarizable continuum models) to refine electronic structure predictions.
Validate theoretical findings with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states .
Tables for Critical Data Comparison
| Property | Reported Values | Confounding Factors | Validation Method |
|---|---|---|---|
| Thermal Stability (°C) | 120–150 (lit. range) | Atmospheric O₂ levels | Thermogravimetric analysis (TGA) |
| pKa (aqueous) | 2.8–3.5 | Ionic strength of medium | Potentiometric titration |
| Catalytic TOF (h⁻¹) | 15–45 | Substrate purity | Kinetic monitoring via GC-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
